molecular formula C10H8F12O6Zn B099247 ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate CAS No. 16743-33-2

ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate

Cat. No.: B099247
CAS No.: 16743-33-2
M. Wt: 517.5 g/mol
InChI Key: KPMCYOMCJRBFLE-UHFFFAOYSA-N
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Description

ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate: is a coordination complex that includes zinc as the central metal ion. This compound is known for its unique chemical properties, particularly its stability and reactivity due to the presence of fluorine atoms. It is often used in various research and industrial applications due to its ability to form stable complexes.

Scientific Research Applications

Chemistry:

  • Used as a ligand in coordination chemistry to study metal-ligand interactions.
  • Employed in the synthesis of other complex compounds.

Biology and Medicine:

  • Investigated for its potential use in drug delivery systems due to its stability and reactivity.
  • Studied for its antimicrobial properties.

Industry:

  • Utilized in the production of advanced materials, including catalysts and electronic components.
  • Applied in the field of nanotechnology for the synthesis of nanoparticles.

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. The mechanism of action typically refers to how a compound interacts in a biological system, which may not be applicable for this inorganic compound .

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing hands and skin thoroughly after handling, wearing protective gloves and eye protection, and washing contaminated clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate typically involves the reaction of zinc salts with hexafluoroacetylacetone in the presence of water. The reaction is usually carried out at room temperature, and the product is obtained as a precipitate. The general reaction can be represented as:

Zn2++2C5H2F6O2+2H2OZn(C5H2F6O2)22H2O\text{Zn}^{2+} + 2 \text{C}_5\text{H}_2\text{F}_6\text{O}_2 + 2 \text{H}_2\text{O} \rightarrow \text{Zn(C}_5\text{H}_2\text{F}_6\text{O}_2)_2 \cdot 2 \text{H}_2\text{O} Zn2++2C5​H2​F6​O2​+2H2​O→Zn(C5​H2​F6​O2​)2​⋅2H2​O

Industrial Production Methods: In industrial settings, the production of this compound may involve more controlled conditions to ensure high purity and yield. This could include the use of automated reactors, precise temperature control, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation and Reduction: This compound can undergo redox reactions, particularly involving the zinc ion.

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products:

    Oxidation: Formation of zinc oxide and other oxidized products.

    Reduction: Formation of reduced zinc complexes.

    Substitution: Formation of halogenated derivatives of the original compound.

Comparison with Similar Compounds

    Copper(II) bis(1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate): Similar in structure but contains copper instead of zinc.

    Nickel(II) bis(1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate): Contains nickel as the central metal ion.

Uniqueness:

  • The presence of zinc in ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate provides unique reactivity and stability compared to its copper and nickel counterparts.
  • The compound’s ability to form stable complexes with a wide range of substrates makes it particularly valuable in research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate involves the reaction of hexafluoroacetone with ethyl acetoacetate in the presence of a base to form the desired product.", "Starting Materials": ["Hexafluoroacetone", "Ethyl acetoacetate", "Base (e.g. Sodium hydroxide)"], "Reaction": ["Step 1: In a round-bottom flask, hexafluoroacetone is added to a solution of ethyl acetoacetate in a suitable solvent such as ethanol or methanol.", "Step 2: The reaction mixture is heated and stirred under reflux for several hours.", "Step 3: A base such as sodium hydroxide is added to the reaction mixture to neutralize the acidic by-products.", "Step 4: The solvent is removed by distillation under reduced pressure.", "Step 5: The resulting crude product is purified by recrystallization from suitable solvents to obtain ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate as a white crystalline solid."] }

CAS No.

16743-33-2

Molecular Formula

C10H8F12O6Zn

Molecular Weight

517.5 g/mol

IUPAC Name

1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;zinc;dihydrate

InChI

InChI=1S/2C5H2F6O2.2H2O.Zn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;2*1H2;

InChI Key

KPMCYOMCJRBFLE-UHFFFAOYSA-N

Isomeric SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.O.O.[Zn]

SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Zn+2]

Canonical SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.O.[Zn]

Pictograms

Irritant

Origin of Product

United States

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